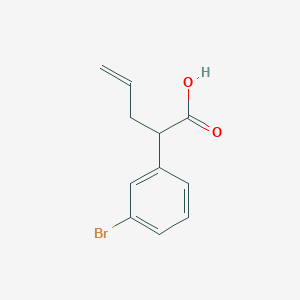

2-(3-Bromophenyl)pent-4-enoic acid

Description

Overview of Arylalkenoic Acids in Organic Synthesis

Arylalkenoic acids, and more specifically α-aryl carboxylic acids, are prevalent motifs in a wide array of biologically active molecules and serve as crucial intermediates in chemical synthesis. The direct attachment of an aromatic ring to the α-carbon of a carboxylic acid provides a scaffold that is frequently encountered in pharmaceuticals and other functional organic materials. The development of synthetic methods to access these structures has been a significant area of research, with approaches ranging from classical multi-step sequences to modern catalytic strategies. These methods often focus on the formation of the critical carbon-carbon bond at the α-position.

Significance of Bromine Functionality in Aryl Systems

The presence of a bromine atom on the phenyl ring is of paramount strategic importance in synthetic organic chemistry. Aryl bromides are versatile precursors for a multitude of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily activated by catalysts, such as those based on palladium, to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This reactivity allows for the late-stage functionalization of the aromatic ring, providing a modular approach to the synthesis of diverse derivatives. Furthermore, the bromine atom exerts a defined electronic influence on the aryl ring, which can affect the reactivity of other functional groups within the molecule.

Importance of Pent-4-enoic Acid Moiety as a Synthetic Handle

The pent-4-enoic acid portion of the molecule, also known as allyl acetic acid, offers a rich platform for chemical modification. wikipedia.orgwikipedia.org This moiety possesses two key reactive sites: the carboxylic acid and the terminal alkene. The carboxylic acid group can undergo a variety of transformations, including esterification, amidation, and reduction. The terminal double bond is susceptible to a wide range of addition reactions, such as hydrogenation, halogenation, and epoxidation. wikipedia.org Notably, the alkene can participate in powerful carbon-carbon bond-forming reactions like olefin metathesis and various cyclization strategies, making it an invaluable tool for building molecular complexity. wikipedia.org The interplay between the carboxylic acid and the alkene allows for the construction of lactones and other heterocyclic systems.

Historical Trajectories in the Synthesis of Related Chemical Classes

The synthesis of α-arylalkanoic acids has evolved considerably over time. Early methods often relied on multi-step sequences, which could be lengthy and inefficient. A significant advancement came with the development of enolate chemistry, where pre-formed enolates of carboxylic acid derivatives are reacted with alkylating agents. A particularly relevant historical method is the malonic ester synthesis, which provides a route to α-substituted carboxylic acids.

More recent decades have seen the emergence of powerful transition metal-catalyzed reactions. The palladium-catalyzed α-arylation of esters and carboxylic acids has become a cornerstone of modern organic synthesis, allowing for the direct and efficient formation of the α-aryl linkage. These methods often exhibit high functional group tolerance and have been applied to the synthesis of numerous important compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs). The continuous development of new ligands and catalytic systems continues to expand the scope and utility of these transformations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11BrO2 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

2-(3-bromophenyl)pent-4-enoic acid |

InChI |

InChI=1S/C11H11BrO2/c1-2-4-10(11(13)14)8-5-3-6-9(12)7-8/h2-3,5-7,10H,1,4H2,(H,13,14) |

InChI Key |

ODESLRODQYRJCU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C1=CC(=CC=C1)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Bromophenyl Pent 4 Enoic Acid

Retrosynthetic Disconnections and Strategic Considerations

Retrosynthetic analysis of 2-(3-bromophenyl)pent-4-enoic acid reveals two primary disconnection points, both centered around the stereocenter at the alpha-carbon. The first strategy involves disconnecting the allyl group, suggesting an alkylation of a 3-bromophenylacetic acid derivative. The second key disconnection breaks the bond between the phenyl ring and the alpha-carbon, pointing towards a cross-coupling approach.

A convergent synthesis, where the 3-bromophenylacetic acid core and the pent-4-enoic acid side chain are prepared separately and then combined, is generally preferred to maximize efficiency and yield.

Convergent Synthesis Approaches

Convergent strategies offer a flexible and efficient route to this compound. These methods focus on constructing the molecule by joining two main fragments, which can be synthesized in parallel.

Formation of the Carbon-Carbon Bond at the Alpha-Position

The crucial step in the synthesis is the creation of the C-C bond at the carbon atom adjacent to the carboxyl group. Several established methods can be employed for this transformation.

A prominent method for forming the α-C-C bond is through the alkylation of an enolate derived from a 3-bromophenylacetic acid ester. This classic approach involves deprotonation of the α-carbon followed by reaction with an allyl halide.

The synthesis of the required precursor, 3-bromophenylacetic acid, can be achieved from 3-bromoacetophenone through a Willgerodt-Kindler reaction followed by hydrolysis. chemicalbook.com For instance, reacting 3-bromoacetophenone with sulfur and morpholine, followed by acidic workup, yields 3-bromophenylacetic acid. chemicalbook.com

The direct alkylation of the corresponding ester, such as ethyl 2-(3-bromophenyl)acetate, can then be performed. This involves the formation of an enolate using a strong base, followed by quenching with an allyl electrophile.

Table 1: Alkylation of Ethyl 2-(3-bromophenyl)acetate

| Step | Reactants | Reagents | Product | Notes |

| 1 | Ethyl 2-(3-bromophenyl)acetate | 1. Lithium diisopropylamide (LDA) 2. Allyl bromide | Ethyl 2-(3-bromophenyl)pent-4-enoate | The reaction is typically carried out at low temperatures to control reactivity. |

| 2 | Ethyl 2-(3-bromophenyl)pent-4-enoate | 1. Sodium hydroxide (B78521) (NaOH) 2. Hydrochloric acid (HCl) | This compound | Standard saponification followed by acidification to yield the final product. |

Direct enantioselective alkylation of arylacetic acids has also been reported, offering a potential route to chiral versions of the target molecule. nih.gov This method utilizes a chiral lithium amide to induce stereoselectivity in a single step, avoiding the need for a chiral auxiliary. nih.gov

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, presents an alternative strategy. wikipedia.orgmasterorganicchemistry.com In this scenario, a nucleophile derived from a 3-bromophenylacetic acid derivative could be added to an acrylate (B77674) ester. However, for the synthesis of this compound, a more relevant Michael-type addition would involve a different set of reactants. A rhodium-catalyzed asymmetric 1,4-addition of (3-bromophenyl)boronic acid to an appropriate pentenoate derivative could be envisioned. A similar process has been demonstrated for the synthesis of (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org

Table 2: Conceptual Michael Addition Approach

| Reactants | Catalyst/Reagents | Intermediate Product | Notes |

| (3-Bromophenyl)boronic acid, Ethyl pent-2-enoate | Rhodium catalyst, Chiral ligand (e.g., BINAP) | Ethyl 2-(3-bromophenyl)pent-3-enoate | This reaction would establish the desired C-C bond. Isomerization of the double bond would be necessary. |

It is important to note that the regioselectivity of the Michael addition is crucial, and conditions must be optimized to favor the desired 1,4-addition over a 1,2-addition to the carbonyl group. masterorganicchemistry.comlibretexts.org

Modern cross-coupling methodologies provide powerful tools for C-C bond formation. acs.orgprinceton.edu Nickel-catalyzed reductive cross-coupling reactions, for example, can unite alkyl amines and aryl carboxylic acids to form C(sp³)–C(sp²) bonds. nih.govacs.org While not a direct route to the target molecule, these methods highlight the potential for innovative coupling strategies.

A more direct cross-coupling approach could involve the decarboxylative coupling of a derivative of 3-bromophenylmalonic acid with an allyl electrophile. This would generate the desired product after a single C-C bond-forming event.

Construction of the Pent-4-enoic Acid Side Chain

The pent-4-enoic acid moiety can be introduced as a complete unit or constructed stepwise. In the alkylation approach, allyl bromide serves as the source of the pent-4-enyl group.

Alternatively, methods for the synthesis of 4-pentenoic acid itself are well-established. One such method involves the condensation of allyl chloride with diethyl malonate, followed by saponification and decarboxylation. google.com Another approach utilizes the reaction of allyl alcohol with an orthoacetate in the presence of a catalyst. google.com These methods could be adapted to generate reagents for the synthetic strategies described above. A Wittig-type reaction between (3-carboxypropyl)triphenylphosphonium (B14145455) bromide and 3-bromobenzaldehyde (B42254) could also be a viable, albeit more complex, route to a precursor. A similar reaction has been used to synthesize 5-phenylpent-4-enoic acid. chemicalbook.com

An exploration of the synthetic pathways toward the formation of this compound reveals a variety of established and modern organic chemistry reactions. The construction of this molecule, which features a stereocenter adjacent to an aromatic ring and a terminal alkene, can be approached by forming the core carbon skeleton first and then introducing the aryl group, or by building the structure from a pre-functionalized bromophenyl starting material. This article details several key synthetic methodologies, focusing on olefination strategies, rearrangement reactions, organometallic additions, and transition metal-catalyzed cross-coupling reactions.

2

The assembly of the pent-4-enoic acid backbone substituted with the 3-bromophenyl group at the C2 position can be achieved through several strategic bond formations.

1 Wittig, Horner-Wadsworth-Emmons, or Related Olefination Strategies

Olefination reactions provide a powerful tool for the formation of carbon-carbon double bonds and can be adapted to synthesize precursors for the target molecule. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are primary examples, typically involving the reaction of a phosphorus-stabilized carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org

A plausible Wittig-based approach would involve the reaction of 3-bromobenzaldehyde with a phosphorus ylide derived from (3-carboxypropyl)triphenylphosphonium bromide. The ylide, generated by deprotonation with a strong base, attacks the aldehyde to form an alkene. pressbooks.pubchemicalbook.com A key advantage of the Wittig reaction is the fixed location of the resulting double bond, which avoids the formation of regioisomeric mixtures that can occur in other alkene synthesis methods like elimination reactions. pressbooks.pub Non-stabilized ylides, such as the one in this proposed route, generally favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. wikipedia.orgyoutube.com These carbanions are generally more nucleophilic than the corresponding phosphorus ylides and react with aldehydes to predominantly form (E)-alkenes. wikipedia.orgalfa-chemistry.com The HWE reaction offers significant advantages, including the use of more reactive phosphonate (B1237965) carbanions that can react with a wider range of carbonyl compounds and the easy removal of the water-soluble phosphate (B84403) byproduct by aqueous extraction. alfa-chemistry.comorganic-chemistry.org For the synthesis of this compound, an HWE reaction could be envisioned between 3-bromobenzaldehyde and a phosphonate reagent bearing the appropriate carboxylic acid-containing side chain.

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Phosphorus Reagent | Phosphonium Salt (e.g., Ph₃P⁺R X⁻) | Phosphonate Ester (e.g., (RO)₂P(O)CHR') |

| Carbanion Reactivity | Less reactive (stabilized ylides) to highly reactive (non-stabilized ylides) | More nucleophilic and less basic than Wittig ylides wikipedia.org |

| Stereoselectivity | Non-stabilized ylides yield (Z)-alkenes; Stabilized ylides yield (E)-alkenes organic-chemistry.org | Predominantly yields (E)-alkenes wikipedia.orgalfa-chemistry.com |

| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Dialkylphosphate salt (water-soluble) wikipedia.orgalfa-chemistry.com |

| Byproduct Removal | Often requires chromatography | Simple aqueous extraction alfa-chemistry.comorganic-chemistry.org |

2 Claisen Rearrangements and Allylic Functionalization

Sigmatropic rearrangements, particularly the Claisen rearrangement, offer a stereospecific method for carbon-carbon bond formation. The Claisen rearrangement is a orgoreview.comorgoreview.com-sigmatropic rearrangement that converts an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound upon heating. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

For the synthesis of this compound, the Ireland-Claisen rearrangement is particularly relevant. This variation involves the reaction of an allylic carboxylate with a strong base, like lithium diisopropylamide (LDA), to form a silylketene acetal (B89532) intermediate, which then rearranges to yield a γ,δ-unsaturated carboxylic acid. wikipedia.org A potential synthetic route could start from 3-bromophenylacetic acid, which is first converted to its allyl ester. Treatment of this allyl 3-bromophenylacetate with a strong base and a silylating agent (e.g., chlorotrimethylsilane) would generate the key silyl (B83357) enolate that rearranges to furnish the target acid. The reaction typically proceeds through a highly ordered chair-like transition state, allowing for excellent stereocontrol. organic-chemistry.org

| Claisen Variant | Starting Material | Key Intermediate | Product |

| Classic Claisen | Allyl vinyl ether | Cyclic (chair/boat) transition state | γ,δ-Unsaturated carbonyl organic-chemistry.org |

| Ireland-Claisen | Allyl carboxylate | Silyl ketene (B1206846) acetal wikipedia.org | γ,δ-Unsaturated carboxylic acid wikipedia.org |

| Johnson-Claisen | Allylic alcohol + Orthoester | Ketal intermediate | γ,δ-Unsaturated ester wikipedia.org |

Allylic functionalization represents an alternative strategy, involving the direct introduction of a functional group at a position adjacent to a double bond. rsc.org Recent advances have focused on transition-metal-catalyzed allylic C-H functionalization, which avoids the need for pre-functionalized substrates. rsc.orgwixsite.com A hypothetical route could involve the allylic functionalization of a simpler alkene with a 3-bromophenyl-containing nucleophile or electrophile. However, controlling regioselectivity in such reactions can be challenging, especially with internal alkenes. nih.gov

3 Grignard or Organolithium Additions to Aldehydes/Ketones and Subsequent Transformations

Organometallic reagents such as Grignard and organolithium compounds are fundamental tools for C-C bond formation. orgoreview.comsaskoer.ca Their addition to carbonyl compounds provides a direct route to alcohols, which can then be transformed into other functional groups. masterorganicchemistry.comyoutube.com

A straightforward synthesis of a precursor to this compound could involve the nucleophilic addition of an allyl Grignard reagent (allylmagnesium bromide) or allyllithium to 3-bromobenzaldehyde. This reaction would yield 1-(3-bromophenyl)but-3-en-1-ol. Subsequent transformation of the secondary alcohol into the target carboxylic acid would require an additional two-carbon homologation and oxidation sequence.

Alternatively, a more convergent approach involves the reaction of an organometallic reagent with carbon dioxide. The reaction of 3-bromophenylmagnesium bromide with an appropriate electrophile, or the reaction of a more complex Grignard reagent with CO2, can directly install the carboxylic acid functionality. masterorganicchemistry.commasterorganicchemistry.com Organolithium reagents can also be used and are generally more reactive than their Grignard counterparts. saskoer.calibretexts.org A notable reaction is the addition of two equivalents of an organolithium reagent to a carboxylic acid to produce a ketone, which could serve as an intermediate in a multi-step synthesis. masterorganicchemistry.comacs.org

| Reagent Type | General Formula | Key Reactions with Carbonyls | Notes |

| Grignard Reagent | R-MgX | Adds once to aldehydes/ketones to form alcohols. orgoreview.commasterorganicchemistry.com Adds twice to esters. masterorganicchemistry.com Reacts with CO₂ to form carboxylic acids. masterorganicchemistry.com | Less reactive than organolithiums. Can be complicated by side reactions like enolization and reduction. libretexts.org |

| Organolithium Reagent | R-Li | Adds to aldehydes/ketones to form alcohols. libretexts.org Can add to carboxylic acids to form ketones (2 equiv. R-Li). masterorganicchemistry.com | More reactive and often gives better yields than Grignard reagents, especially with sterically hindered substrates. libretexts.org |

3 Introduction of the 3-Bromophenyl Moiety

Strategies in this category focus on attaching the 3-bromophenyl group to a pre-existing C5 carboxylic acid framework. Palladium-catalyzed cross-coupling reactions are the dominant methods for this type of transformation.

1 Palladium-Catalyzed Arylation Reactions (e.g., Heck reaction on pent-4-enoic acid derivatives)

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, involving the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. thieme-connect.deorganic-chemistry.org This reaction is highly suitable for synthesizing this compound. The most direct approach would be the coupling of a pent-4-enoic acid derivative with an aryl halide such as 1,3-dibromobenzene (B47543) or 1-bromo-3-iodobenzene.

The reaction mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the arylated alkene product. nih.gov The Heck reaction generally exhibits high regioselectivity, with arylation occurring at the less substituted carbon of the double bond, and favors the formation of the (E)-isomer. thieme-connect.de A recent study demonstrated the reductive Heck hydroarylation of 4-pentenoic acid derivatives with aryl iodides using a palladium catalyst and triethylsilane as a hydride source, affording γ-arylated products in high yields. nih.gov This highlights the utility of Heck-type reactions for functionalizing alkene-containing acids.

2 Suzuki-Miyaura Coupling Strategies for Aryl-Carbon Bond Formation

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, creating C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org

To synthesize this compound, two primary Suzuki strategies can be envisioned:

Strategy A: Coupling of 3-bromophenylboronic acid with a 2-halopent-4-enoic acid derivative (e.g., methyl 2-bromopent-4-enoate).

Strategy B: Coupling of a pent-4-enoic acid derivative containing a boronic acid or ester at the C2 position with 1,3-dibromobenzene .

The catalytic cycle involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The mild reaction conditions and high functional group tolerance of the Suzuki coupling make it a very attractive method. The commercial availability of a wide range of boronic acids and palladium catalysts further enhances its utility. nih.govmdpi.com

3 Nucleophilic Aromatic Substitution Precursors

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction pathway is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org

For the direct synthesis of this compound, the SNAr mechanism is not a straightforward option. The bromine atom in a 3-bromophenyl ring is not sufficiently activated by other substituents to be displaced by a carbon nucleophile derived from a pentenoic acid precursor under standard SNAr conditions. Similarly, attaching a pentenoate nucleophile to a precursor like 1,3-dibromobenzene via SNAr is unfavorable because the second bromine does not provide the necessary electronic activation. libretexts.org

A theoretical SNAr approach would necessitate a more complex, multi-step synthesis involving a highly activated precursor, such as a dinitro-substituted benzene (B151609) ring, which would later require modification to achieve the final 3-bromophenyl structure. Given the efficiency and directness of palladium-catalyzed cross-coupling reactions like the Heck and Suzuki couplings, SNAr is a significantly less practical and more challenging strategy for this particular target molecule.

Divergent Synthesis from Advanced Intermediates

Divergent synthesis provides an efficient route to this compound by utilizing advanced intermediates that can be readily modified. A common strategy involves the use of commercially available or easily prepared starting materials that already contain the bromophenyl group. For instance, a plausible approach could start from a suitable bromophenyl derivative which is then elaborated to introduce the pent-4-enoic acid side chain.

One such method could involve the alkylation of a 3-bromophenylacetic acid derivative. The ester of 3-bromophenylacetic acid can be treated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then reacted with an allyl halide (e.g., allyl bromide) to introduce the pent-4-enyl group. Subsequent hydrolysis of the ester furnishes the desired this compound. This approach allows for the late-stage introduction of the allyl group, making it suitable for creating a library of analogs by using different electrophiles.

Another divergent strategy could employ a cross-coupling reaction. For example, a precursor like ethyl 2-bromopent-4-enoate could be coupled with 3-bromophenylboronic acid under Suzuki coupling conditions. This would be catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. The resulting ester can then be hydrolyzed to the target carboxylic acid. The availability of a wide range of boronic acids makes this a versatile method for synthesizing various 2-arylpent-4-enoic acids.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is crucial for applications where a specific stereoisomer is required, such as in the development of pharmaceuticals. Several methods have been developed to achieve high levels of stereocontrol.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound, a key step that can be rendered asymmetric is the carbon-carbon bond formation. One notable example is the rhodium-catalyzed asymmetric 1,4-addition of an organoboron reagent to an α,β-unsaturated ester. orgsyn.org For instance, the reaction of (3-bromophenyl)boronic acid with an ester of pent-2-enoic acid in the presence of a chiral rhodium-phosphine complex can yield an enantioenriched product. orgsyn.org Subsequent hydrolysis would then provide the enantiomerically enriched carboxylic acid. The choice of the chiral ligand is critical in determining the enantioselectivity of the reaction.

| Catalyst System | Substrates | Product | Enantiomeric Excess (ee) | Reference |

| Rh(NBD)₂BF₄ / (R)-BINAP | (4-bromophenyl)boronic acid, ethyl (E)-but-2-enoate | (S)-Ethyl 3-(4-bromophenyl)butanoate | >99% | orgsyn.org |

This table illustrates a similar reaction for a related compound, demonstrating the high enantioselectivity achievable with this methodology.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary can be removed and often recovered. wikipedia.orgsigmaaldrich.com This strategy has been widely applied to the asymmetric synthesis of α-substituted carboxylic acids. rsc.orgresearchgate.net

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, can be acylated with 3-bromophenylacetyl chloride. researchgate.netslideshare.net The resulting N-acyloxazolidinone can then be deprotonated with a base like LDA to form a chiral enolate. This enolate reacts with an allyl halide in a highly diastereoselective manner due to the steric influence of the chiral auxiliary. Subsequent cleavage of the auxiliary, for instance by treatment with lithium hydroperoxide, yields the enantiomerically enriched this compound. nih.gov The stereochemistry of the final product can be controlled by the choice of the enantiomer of the chiral auxiliary. rsc.org

| Chiral Auxiliary | Reaction | Diastereomeric Excess (de) | Reference |

| Evans Oxazolidinone | Asymmetric alkylation | >95% | researchgate.net |

| Ferrocenyl-based oxazolidinone | Stereoselective allylation | >98% | rsc.org |

Enzymes are highly selective catalysts that can be employed for the synthesis of enantiopure compounds under mild reaction conditions. mdpi.com While specific data for this compound is limited, enzymatic methods have been successfully applied to the resolution and synthesis of related aryl pentenoic and alkanoic acids. mdpi.comnih.gov

One common approach is the kinetic resolution of a racemic mixture of the ester of this compound using a lipase (B570770). mdpi.com Lipases can selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. mdpi.com The resulting mixture of the enantiomerically enriched acid and the unreacted ester can then be separated. The choice of lipase and reaction conditions is crucial for achieving high enantioselectivity. mdpi.com

Another biocatalytic strategy involves the use of haloperoxidases for reactions like halolactonization of γ,δ-unsaturated carboxylic acids, which can be precursors to chiral building blocks. acs.org While not a direct synthesis of the target molecule, this demonstrates the potential of enzymes in creating chiral intermediates for the synthesis of related structures.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.org These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals.

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov Reactions with high atom economy are preferred as they generate less waste.

In the context of synthesizing this compound, certain synthetic routes are more atom-economical than others. For example, addition reactions, such as the conjugate addition of a Grignard reagent to a derivative of pent-2-enoic acid, are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts.

The choice of reagents and catalysts also plays a significant role. Catalytic reactions are generally more atom-economical than stoichiometric reactions because the catalyst is used in small amounts and is regenerated. ajrconline.org For instance, the rhodium-catalyzed asymmetric 1,4-addition mentioned earlier is an example of an atom-economical C-C bond-forming reaction. orgsyn.org

Use of Safer Solvents and Auxiliaries

In the context of synthesizing This compound , which involves reactions like the alkylation of a phenylacetic acid derivative or a Claisen rearrangement, conventional syntheses might employ solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or chlorinated hydrocarbons. While effective for dissolving reagents and controlling reaction temperatures, these solvents pose environmental and health risks.

A greener approach would prioritize solvents with a better safety and environmental profile. For instance, water is an ideal green solvent due to its non-toxicity and abundance. chemistryjournals.net While the solubility of non-polar reactants can be a challenge, techniques such as the use of phase-transfer catalysts or performing reactions in high-temperature water can overcome this limitation. researchgate.net Another strategy is the use of bio-derived solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is often a suitable replacement for THF.

Table 1: Comparison of Conventional and Greener Solvents for Carboxylic Acid Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

| Conventional | Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene | High solubility for a wide range of reagents, well-established reaction conditions. | Volatile, often toxic, flammable, derived from petrochemicals. |

| Greener | Water, Ethanol (B145695), 2-Methyltetrahydrofuran (2-MeTHF), Glycerol | Lower toxicity, often biodegradable, can be derived from renewable resources. chemistryjournals.netmdpi.com | May have lower solubility for non-polar reactants, may require process optimization. |

Energy Efficiency Considerations

Traditional methods for synthesizing carboxylic acids and their derivatives can be energy-intensive. researchgate.net For example, reactions requiring reflux conditions for extended periods consume large amounts of energy. To improve energy efficiency in the synthesis of This compound , several strategies can be considered.

One approach is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. chemistryjournals.netresearchgate.net This technique has been successfully applied to a variety of organic reactions, including esterifications and carbon-carbon bond forming reactions that could be relevant to the synthesis of the target molecule. researchgate.net

Another strategy is to design synthetic routes that can be performed at or near ambient temperature, thus minimizing the energy required for heating or cooling. mdpi.com This often involves the use of highly active catalysts that can facilitate reactions under milder conditions.

Catalytic vs. Stoichiometric Reagents

A fundamental principle of green chemistry is the use of catalytic reagents in preference to stoichiometric ones. rsc.orgresearchgate.net Stoichiometric reagents are consumed in a reaction and generate significant amounts of waste, as they are required in at least a 1:1 molar ratio with the starting material. advancedmath.orgdifferencebetween.com In contrast, catalysts are used in small amounts and can, in principle, be recycled and reused, leading to a more atom-economical and less wasteful process. rsc.orgadvancedmath.orgdifferencebetween.com

The synthesis of a molecule like This compound could potentially involve steps that traditionally use stoichiometric reagents. For example, a Grignard reaction to form a carbon-carbon bond or the use of a strong base like lithium diisopropylamide (LDA) for deprotonation are stoichiometric processes that generate significant salt byproducts.

A greener alternative would be to employ catalytic methods. For instance, transition-metal catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can form carbon-carbon bonds with high efficiency and selectivity using only a catalytic amount of a palladium or other metal catalyst. While not directly applicable to all steps in every conceivable synthesis of This compound , the principle of seeking catalytic alternatives is central to a green design.

The bromination of the aromatic ring itself is another area where catalytic methods offer a greener alternative. Traditional bromination often uses stoichiometric amounts of bromine, which is hazardous. Catalytic methods using a recyclable catalyst and a less hazardous bromine source can significantly improve the environmental profile of this step. organic-chemistry.org

Table 2: Comparison of Stoichiometric and Catalytic Reagents in Organic Synthesis

| Reagent Type | Characteristics | Advantages | Disadvantages |

| Stoichiometric | Consumed in the reaction; required in large quantities. advancedmath.orgdifferencebetween.com | Often simple to use and versatile. advancedmath.org | Generates significant waste, can be costly. advancedmath.org |

| Catalytic | Not consumed in the reaction; used in small amounts; can be recycled. advancedmath.orgdifferencebetween.com | High efficiency, reduces waste, environmentally friendly. rsc.orgadvancedmath.org | May require development and optimization, catalyst can be expensive initially. |

Chemical Reactivity and Transformational Pathways

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group capable of undergoing a variety of transformations, making it a valuable handle in organic synthesis.

Esterification and Hydrolysis Mechanisms

2-(3-Bromophenyl)pent-4-enoic acid can be converted to its corresponding esters through reaction with an alcohol under acidic conditions, a process known as Fischer-Speier esterification. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the alcohol, followed by dehydration, yields the ester. The reaction is reversible, and the corresponding ester can be hydrolyzed back to the carboxylic acid and alcohol in the presence of aqueous acid or base.

Table 1: Representative Esterification Reaction

| Reactant | Reagent/Catalyst | Product |

| This compound | Methanol, Sulfuric Acid (cat.) | Methyl 2-(3-bromophenyl)pent-4-enoate |

Amidation and Peptide Coupling Reactions

The carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires activation of the carboxylic acid to a more reactive species, such as an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of the amide bond by providing a better leaving group. Such reactions are fundamental in peptide synthesis.

Table 2: General Amidation Reaction

| Reactant | Reagents | Product |

| This compound | Amine (R-NH₂), DCC | N-substituted-2-(3-bromophenyl)pent-4-enamide |

Reduction to Alcohols and Aldehydes

The carboxylic acid group can be reduced to a primary alcohol, 2-(3-bromophenyl)pent-4-en-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via a metal-hydride complex. Softer reducing agents, such as sodium borohydride, are generally not reactive enough to reduce carboxylic acids. The reduction to the corresponding aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires the use of specialized reagents or a multi-step procedure involving conversion to a derivative like an acyl chloride followed by controlled reduction.

Decarboxylation Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally difficult for simple carboxylic acids. For this compound, this reaction would likely require harsh conditions, such as high temperatures, and may proceed through radical or carbanionic intermediates depending on the specific method employed. The presence of the phenyl ring could potentially influence the stability of any intermediates formed.

Derivatization for Analytical Purposes

For analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), the polarity of the carboxylic acid can be problematic. Therefore, it is often derivatized to a less polar, more volatile ester or silyl (B83357) ester. For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the carboxylic acid to a trimethylsilyl (B98337) ester, improving its chromatographic behavior.

Reactions of the Alkene Functional Group

The terminal double bond in this compound is susceptible to a wide range of addition reactions. The regioselectivity of these reactions is often governed by Markovnikov's or anti-Markovnikov's rule, depending on the reaction conditions.

Table 3: Potential Alkene Addition Reactions

| Reaction Type | Reagents | Expected Major Product | Regioselectivity |

| Hydrogenation | H₂, Pd/C | 2-(3-Bromophenyl)pentanoic acid | N/A |

| Hydrohalogenation | HBr (in dark) | 2-(3-Bromophenyl)-5-bromopentanoic acid | Markovnikov |

| Hydrohalogenation | HBr, Peroxides | 2-(3-Bromophenyl)-4-bromopentanoic acid | Anti-Markovnikov |

| Hydration (acid-catalyzed) | H₂O, H₂SO₄ | 2-(3-Bromophenyl)-4-hydroxypentanoic acid | Markovnikov |

| Halogenation | Br₂ | 2-(3-Bromophenyl)-4,5-dibromopentanoic acid | N/A |

| Epoxidation | m-CPBA | 2-(3-Bromophenyl)-2-(oxiran-2-yl)acetic acid derivative | N/A |

| Ozonolysis | 1. O₃; 2. Zn, H₂O | 4-(3-Bromophenyl)-4-oxobutanoic acid and Formaldehyde | N/A |

The presence of the bulky 2-(3-bromophenyl) group may sterically hinder the approach of reagents to the double bond, potentially influencing the rate and stereochemical outcome of these reactions. Furthermore, the electronic effects of the bromophenyl group could have a minor influence on the reactivity of the alkene.

Hydrogenation and Reduction Reactions

The terminal double bond and the carboxylic acid group in this compound are both susceptible to reduction. Catalytic hydrogenation can selectively reduce the alkene or both the alkene and the carboxylic acid, depending on the chosen catalyst and reaction conditions. For instance, using a palladium on carbon (Pd/C) catalyst would likely reduce the double bond to yield 2-(3-Bromophenyl)pentanoic acid. More forceful reducing agents, such as lithium aluminum hydride (LiAlH4), would reduce the carboxylic acid to the corresponding alcohol, 2-(3-Bromophenyl)pent-4-en-1-ol. ncert.nic.in The complete reduction of both functionalities would result in 2-(3-Bromophenyl)pentan-1-ol. The catalytic hydrogenation of carboxylic acids to alcohols is a significant transformation, offering a sustainable route to these valuable chemicals. rsc.orgrsc.org

| Reaction | Reagent/Catalyst | Product |

| Alkene Hydrogenation | H2, Pd/C | 2-(3-Bromophenyl)pentanoic acid |

| Carboxylic Acid Reduction | LiAlH4 | 2-(3-Bromophenyl)pent-4-en-1-ol |

| Complete Reduction | Excess LiAlH4 or other strong reducing agents | 2-(3-Bromophenyl)pentan-1-ol |

Electrophilic Additions (e.g., Hydrohalogenation, Hydration, Epoxidation)

The vinyl group of this compound is reactive towards electrophilic addition reactions. quora.comleah4sci.com

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond follows Markovnikov's rule. pressbooks.pubmasterorganicchemistry.comperiodicchemistry.com Protonation of the terminal carbon leads to a more stable secondary carbocation at the C4 position, which is then attacked by the halide anion. For instance, reaction with HBr would yield 2-(3-Bromophenyl)-4-bromopentanoic acid. quora.com

Hydration: Acid-catalyzed hydration would similarly proceed via a Markovnikov-type addition of water, resulting in the formation of 2-(3-Bromophenyl)-4-hydroxypentanoic acid.

Epoxidation: The terminal double bond can be converted to an epoxide ring using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). researchgate.netacs.org This reaction would produce 2-(3-Bromophenyl)-2-(oxiran-2-ylmethyl)acetic acid. Vinyl epoxides are versatile synthetic intermediates. nih.govresearchgate.netnih.gov

| Reaction | Reagent | Product | Regioselectivity |

| Hydrohalogenation | HBr | 2-(3-Bromophenyl)-4-bromopentanoic acid | Markovnikov |

| Hydration | H2O, H+ | 2-(3-Bromophenyl)-4-hydroxypentanoic acid | Markovnikov |

| Epoxidation | mCPBA | 2-(3-Bromophenyl)-2-(oxiran-2-ylmethyl)acetic acid | N/A |

Cycloaddition Reactions (e.g., Diels-Alder reactions with suitable dienes/dienophiles)

The vinyl group in this compound can act as a dienophile in Diels-Alder reactions. thieme-connect.com When reacted with a suitable diene, such as 1,3-butadiene, a [4+2] cycloaddition would occur to form a cyclohexene (B86901) derivative. The reactivity of vinylarenes in intramolecular Diels-Alder (IMDAV) reactions has been extensively studied, showcasing their potential for constructing complex polycyclic systems. acs.orgacs.org Lewis acid catalysis can enhance the reactivity of vinylazaarenes as dienophiles in these cycloadditions. rsc.orgnih.gov

Olefin Metathesis for Chain Elongation or Cyclization

The terminal alkene functionality opens up possibilities for olefin metathesis reactions. Ring-closing metathesis (RCM) could be a viable strategy if another double bond is introduced into the molecule at an appropriate position. Cross-metathesis with other olefins can lead to chain elongation or the introduction of new functional groups.

Polymerization Potential of the Vinyl Moiety

The vinyl group, being structurally similar to styrene, suggests that this compound could potentially undergo polymerization. wikipedia.org Styrene and its derivatives readily polymerize via free-radical, anionic, or cationic mechanisms to form polystyrene and related polymers. epa.govlibretexts.orggreenchemicals.eu The presence of the carboxylic acid and the aryl bromide groups would likely influence the polymerization process and the properties of the resulting polymer.

Reactions of the Aryl Bromide Functional Group

The bromo-substituted phenyl ring is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

The aryl bromide moiety of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. nih.govwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com For example, reacting this compound with phenylboronic acid would yield 2-(biphenyl-3-yl)pent-4-enoic acid. This method is known for its mild reaction conditions and tolerance of various functional groups. nih.gov

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.orgwikipedia.orgrsc.org For instance, reaction with ethyl acrylate (B77674) would lead to the formation of ethyl (E)-3-(3-(1-carboxybut-3-en-1-yl)phenyl)acrylate. The reaction typically favors the formation of the E-isomer. thieme-connect.denih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org Coupling with phenylacetylene (B144264) would produce 2-(3-(phenylethynyl)phenyl)pent-4-enoic acid. researchgate.netresearchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. nih.govorganic-chemistry.orgmit.eduacs.org This method is highly effective for the formation of C(sp³)-C(sp²) bonds. researchgate.net For example, reacting with ethylzinc (B8376479) bromide would yield 2-(3-ethylphenyl)pent-4-enoic acid.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Example (with Phenyl-based partner) |

| Suzuki-Miyaura | Phenylboronic acid | Pd catalyst, base | 2-(Biphenyl-3-yl)pent-4-enoic acid |

| Heck | Ethyl acrylate | Pd catalyst, base | Ethyl (E)-3-(3-(1-carboxybut-3-en-1-yl)phenyl)acrylate |

| Sonogashira | Phenylacetylene | Pd catalyst, Cu(I) co-catalyst, base | 2-(3-(Phenylethynyl)phenyl)pent-4-enoic acid |

| Negishi | Phenylzinc chloride | Pd or Ni catalyst | 2-(Biphenyl-3-yl)pent-4-enoic acid |

Lithiation/Magnesiation and Subsequent Electrophilic Trapping

The bromine atom on the phenyl ring provides a handle for metal-halogen exchange reactions, enabling the formation of organometallic intermediates that can be trapped with various electrophiles.

Lithiation: Treatment of this compound with a strong organolithium reagent, such as n-butyllithium, can lead to lithium-bromine exchange. However, the presence of the acidic proton of the carboxylic acid complicates this transformation, as it would be readily deprotonated. To achieve selective lithiation at the aryl position, a protection strategy for the carboxylic acid, for instance, as an ester or an oxazoline, would likely be necessary. Alternatively, the use of excess organolithium reagent could first deprotonate the carboxylic acid and then effect the halogen exchange. The resulting aryllithium species is a potent nucleophile and can react with a wide array of electrophiles. For instance, reaction with carbon dioxide would yield a dicarboxylic acid, while treatment with an aldehyde or ketone would furnish a secondary or tertiary alcohol, respectively. princeton.edursc.org The general principle of lithiation of aryl bromides is well-established, though specific conditions for this molecule would require experimental optimization. princeton.edu

Magnesiation: The formation of a Grignard reagent from this compound by reaction with magnesium metal presents similar challenges due to the acidic proton. masterorganicchemistry.comtamu.edu The Grignard reagent would be quenched by the carboxylic acid. Therefore, protection of the acid group is a prerequisite for the successful formation of the corresponding phenylmagnesium bromide derivative. Once formed, this Grignard reagent can participate in a variety of coupling reactions and additions to carbonyl compounds. For example, it can react with aldehydes, ketones, and esters to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com The reaction with carbon dioxide would regenerate a carboxylic acid, but at the position of the original bromine atom. tamu.eduyoutube.com

Table 1: Predicted Reactions of Lithiated/Magnesiated this compound Derivatives with Electrophiles

| Organometallic Intermediate (Protected Acid) | Electrophile | Predicted Product Structure |

| 2-(3-Lithiophenyl)pent-4-enoate | Carbon Dioxide (CO₂) | 2-(3-Carboxyphenyl)pent-4-enoate |

| 2-(3-Lithiophenyl)pent-4-enoate | Formaldehyde (CH₂O) | 2-(3-(Hydroxymethyl)phenyl)pent-4-enoate |

| 2-(3-Magnesiobromidophenyl)pent-4-enoate | Acetone ((CH₃)₂CO) | 2-(3-(2-Hydroxypropan-2-yl)phenyl)pent-4-enoate |

Note: The data in this table is predictive and based on the general reactivity of aryllithium and Grignard reagents. Specific yields and reaction conditions would need to be determined experimentally.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the bromophenyl ring of this compound is generally challenging under standard conditions. youtube.comlibretexts.orglibretexts.org The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine) to stabilize the negatively charged Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com The carboxylic acid group is a deactivating group, but its electron-withdrawing effect is not as pronounced as that of a nitro group, for example.

Therefore, displacing the bromine atom with common nucleophiles like amines, alkoxides, or hydroxides would likely require harsh reaction conditions, such as high temperatures and the use of a strong base or a catalyst. youtube.comlibretexts.org For instance, amination might be achievable using ammonia (B1221849) or an amine in the presence of a copper catalyst (Buchwald-Hartwig amination) or under high pressure and temperature. The success of such reactions would be highly dependent on the specific nucleophile and reaction conditions employed.

Reactions at the Alpha-Stereocenter

The carbon atom alpha to the carboxylic acid is a stereocenter, assuming the molecule is not a racemic mixture. The reactivity and stereochemical outcome of reactions involving this center are of significant interest.

Stereochemical Stability and Racemization Studies

The stereochemical integrity of the α-stereocenter in 2-arylalkanoic acids can be susceptible to racemization, particularly under basic or acidic conditions. google.com For compounds like 2-phenylpropionic acid, racemization can occur through the formation of an enolate or enol intermediate, which is achiral. chemimpex.comchemicalbook.comnih.govnih.gov The rate of racemization is influenced by factors such as the solvent, temperature, and the nature of the base or acid used.

For this compound, it is expected that the α-proton could be abstracted under basic conditions, leading to a planar enolate and subsequent loss of stereochemical information upon reprotonation. The presence of the aryl group can stabilize the enolate through resonance, potentially facilitating this process. Studies on related 2-arylpropionic acids have shown that enzymatic methods or specific chemical conditions can be employed to control or induce racemization for applications such as dynamic kinetic resolution. rsc.orgnih.gov

Diastereoselective Transformations Guided by the Chiral Center

If this compound is in an enantiomerically enriched form, the existing chiral center can influence the stereochemical outcome of subsequent reactions at other parts of the molecule, a process known as diastereoselective transformation.

For example, reactions involving the terminal alkene, such as epoxidation or dihydroxylation, could proceed with a degree of diastereoselectivity. The chiral center can direct the incoming reagent to one face of the double bond over the other through steric hindrance or electronic interactions within the transition state. The level of diastereoselectivity would depend on the specific reaction and the reagents used. The use of chiral auxiliaries temporarily attached to the carboxylic acid group is a common strategy to enhance the diastereoselectivity of such transformations. sigmaaldrich.com Similarly, intramolecular reactions, such as aza-Michael additions, have been shown to be influenced by existing stereocenters, leading to the selective formation of one diastereomer over another. nih.gov

Table 2: Predicted Diastereoselective Reactions of Enantiopure this compound

| Reaction Type | Reagent | Potential Diastereomeric Products | Predicted Major Diastereomer |

| Epoxidation | m-CPBA | (2R,4R)- and (2R,4S)-2-(3-Bromophenyl)-4,5-epoxypentanoic acid | Dependent on transition state geometry |

| Dihydroxylation | OsO₄, NMO | (2R,4R)- and (2R,4S)-2-(3-Bromophenyl)-4,5-dihydroxypentanoic acid | Dependent on transition state geometry |

Note: The data in this table is predictive and based on general principles of diastereoselective reactions. The actual stereochemical outcome would need to be determined experimentally.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of a molecule.

Geometry Optimization and Energy Minimization

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. bldpharm.com This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. For many related bromophenyl compounds, researchers have successfully used methods like DFT with various basis sets (e.g., B3LYP/6-311G++) to achieve optimized geometries that correlate well with experimental data from techniques like X-ray crystallography. researchgate.netnih.gov However, no such specific data has been published for 2-(3-Bromophenyl)pent-4-enoic acid.

Conformational Analysis

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. researchgate.net For a flexible molecule like this compound, which has several rotatable single bonds, this analysis would be crucial to identify the most stable, low-energy conformer that is likely to be present under normal conditions. researchgate.net Such studies, typically performed using potential energy surface (PES) scans, have not been documented for this specific compound.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are key to its reactivity and potential applications.

HOMO-LUMO Energy Levels and Gaps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlookchem.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.govhmdb.ca A smaller gap generally indicates a more reactive molecule. wuxibiology.com While HOMO-LUMO analyses have been performed on analogous structures, revealing energy gaps that indicate their potential for optoelectronic or biological applications, this information is not available for this compound. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scispace.com These maps are invaluable for predicting how a molecule will interact with other molecules, such as in hydrogen bonding or electrophilic/nucleophilic attacks. nih.gov The color-coding on an MEP map (typically red for negative potential and blue for positive potential) provides a visual guide to reactive sites. nih.gov No published MEP analysis for this compound could be located.

Natural Bond Orbital (NBO) Analysis

Based on a comprehensive search of available scientific literature, detailed theoretical and computational investigations specifically for the compound This compound are not presently available in published research.

The methodologies outlined in the query, such as Density Functional Theory (DFT) for reaction mechanism studies and spectroscopic prediction, along with Molecular Dynamics (MD) simulations for solution-phase behavior, are standard and powerful computational tools in chemical research. Studies on analogous compounds, including other bromophenyl derivatives and unsaturated carboxylic acids, frequently employ these techniques to elucidate molecular structure, reactivity, and properties. researchgate.netresearchgate.netnih.govresearchgate.net

However, for the specific molecule of This compound , the following detailed analyses as requested in the outline could not be sourced from existing literature:

Reaction Mechanism Studies: There is no available research detailing the localization of transition states, their corresponding energy barriers, or the computational prediction of regio- and stereoselectivity for reactions involving this compound. While computational chemistry is a primary method for such investigations, no specific studies have been published for this molecule. researchgate.net

Molecular Dynamics Simulations: Similarly, no specific molecular dynamics simulation studies on the solution-phase behavior of This compound have been found. This type of analysis would provide insights into its conformational dynamics, solvation, and interactions with its environment, but the data is not available.

Spectroscopic Property Prediction: Although DFT is widely used to predict spectroscopic data like NMR and IR spectra, and these predictions are often correlated with experimental results, no such specific computational data has been published for This compound . researchgate.netresearchgate.net

Due to the absence of specific research data for This compound in the public domain, it is not possible to generate the detailed and scientifically accurate article as per the requested outline. The creation of such an article would require performing novel computational research on the compound.

Advanced Analytical Characterization Methodologies

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By exploiting the magnetic properties of atomic nuclei, NMR allows chemists to map out the connectivity and spatial relationships of atoms within a molecule. For the structural assignment of 2-(3-Bromophenyl)pent-4-enoic acid, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques, would be utilized.

Proton NMR (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons (hydrogen atoms), the electronic environment of each type of proton, and the number of neighboring protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the bromophenyl ring, the vinylic protons of the pentenoic acid chain, the allylic protons, and the methine proton adjacent to the carboxylic acid and the phenyl ring.

Based on the structure, the following table outlines the predicted chemical shifts (δ) and multiplicities for the key protons in this compound. It is important to note that these are estimated values and actual experimental data may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |

| Aromatic (C₆H₄Br) | 7.2 - 7.6 | Multiplet | 4H |

| Vinylic (-CH=CH₂) | 5.7 - 5.9 | Multiplet | 1H |

| Vinylic (=CH₂) | 5.0 - 5.2 | Multiplet | 2H |

| Methine (-CH-) | 3.6 - 3.8 | Triplet | 1H |

| Allylic (-CH₂-) | 2.5 - 2.7 | Multiplet | 2H |

Table 1: Predicted ¹H NMR Data for this compound.

The broad singlet for the carboxylic acid proton is a characteristic feature. The aromatic protons would appear as a complex multiplet in the downfield region due to the influence of the bromine atom and the carboxylic acid group. The vinylic protons would also show complex splitting patterns due to geminal and vicinal coupling. The methine proton, being adjacent to both the phenyl ring and the carboxylic acid, would be deshielded and appear as a triplet due to coupling with the adjacent methylene (B1212753) protons.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. In a broadband proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would typically appear as a singlet.

The predicted chemical shifts for the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic and vinylic carbons would resonate in the intermediate region, while the aliphatic carbons would appear in the upfield region.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | 175 - 185 |

| Aromatic (C-Br) | 120 - 125 |

| Aromatic (C-H) | 125 - 135 |

| Aromatic (C-C) | 140 - 145 |

| Vinylic (-CH=) | 135 - 140 |

| Vinylic (=CH₂) | 115 - 120 |

| Methine (-CH-) | 45 - 55 |

| Allylic (-CH₂-) | 35 - 45 |

Table 2: Predicted ¹³C NMR Data for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous assignment of complex molecules like this compound.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. For this compound, cross-peaks would be observed between the methine proton and the adjacent allylic protons, and between the allylic protons and the vinylic proton. This would confirm the connectivity of the pentenoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected between the methine proton and the carbonyl carbon, as well as with the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This can be used to determine the stereochemistry of the molecule. For example, NOE correlations could help to confirm the relative orientation of the phenyl ring and the pentenoic acid chain.

Principles and Applications of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

For this compound, mass spectrometry would be used to confirm the molecular formula, C₁₁H₁₁BrO₂. The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas, thus providing definitive confirmation of its molecular formula.

| Ion | Calculated Exact Mass |

| [M(⁷⁹Br)]⁺ | 253.9942 |

| [M(⁸¹Br)]⁺ | 255.9922 |

| [M(⁷⁹Br)+H]⁺ | 254.9970 |

| [M(⁸¹Br)+H]⁺ | 256.9950 |

| [M(⁷⁹Br)+Na]⁺ | 276.9819 |

| [M(⁸¹Br)+Na]⁺ | 278.9799 |

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound.

GC-MS and LC-MS Methodologies

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that couple a separation method with mass analysis. The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte.

GC-MS Analysis: For GC-MS analysis, this compound would likely require derivatization to increase its volatility, for example, by converting the carboxylic acid to a more volatile ester (e.g., a methyl or silyl (B83357) ester). The gas chromatograph would separate the derivatized compound from any impurities before it enters the mass spectrometer. The resulting mass spectrum would provide a fragmentation pattern that is characteristic of the derivatized molecule, which can be used for structural confirmation and identification in a mixture. nih.gov

LC-MS Analysis: LC-MS is well-suited for the analysis of less volatile and thermally labile compounds like carboxylic acids. matrix-fine-chemicals.com this compound could be directly analyzed without derivatization. The liquid chromatograph would separate the compound, and techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be used to generate ions for mass analysis. LC-MS is particularly useful for analyzing complex mixtures and for quantifying the compound in various matrices.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the molecular vibrations of a compound. For this compound, these techniques provide a detailed fingerprint of its key structural components: the carboxylic acid, the terminal alkene, and the substituted aromatic ring.

In IR spectroscopy, the carboxylic acid functional group presents highly characteristic absorption bands. The O-H stretching vibration gives rise to a very broad and strong band, typically observed between 2500 and 3300 cm⁻¹. orgchemboulder.comopenstax.orgspectroscopyonline.com This significant broadening is a result of strong intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state and in concentrated solutions. orgchemboulder.comspectroscopyonline.com Superimposed on this broad O-H band are the sharper C-H stretching absorptions from the aliphatic and aromatic portions of the molecule, usually found around 2850-3100 cm⁻¹. orgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid is another key indicator, appearing as a strong, sharp peak typically between 1760 and 1690 cm⁻¹. orgchemboulder.comopenstax.org Its exact position can be influenced by dimerization, which tends to shift the absorption to a lower wavenumber (around 1710 cm⁻¹). openstax.org Additionally, the C-O single bond stretch is expected in the 1320-1210 cm⁻¹ region, and O-H bending vibrations can be seen around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

The terminal alkene group (pent-4-enoic acid moiety) also provides distinct signals. The =C-H stretching vibration is anticipated just above 3000 cm⁻¹, while the C=C stretching vibration typically appears as a medium intensity band around 1640 cm⁻¹. The out-of-plane =C-H bending vibrations are also characteristic for a monosubstituted alkene and would be expected in the 1000-900 cm⁻¹ region.

The 3-bromophenyl group contributes its own set of vibrational modes. Aromatic C-H stretching peaks are typically weak and appear above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the benzene (B151609) ring result in one to four peaks in the 1600-1450 cm⁻¹ range. The substitution pattern on the ring (meta-substitution in this case) influences the pattern of weak overtone and combination bands in the 2000-1650 cm⁻¹ region and the strong out-of-plane C-H bending bands below 900 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic C=C ring stretches and the C=C alkene stretch are expected to be strong in the Raman spectrum.

Table 1: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (very broad, strong) orgchemboulder.comopenstax.org | Weak |

| Carboxylic Acid | C=O stretch | 1690-1760 (strong) orgchemboulder.comopenstax.org | Medium-Strong |

| Carboxylic Acid | C-O stretch | 1210-1320 (medium) orgchemboulder.com | Medium |

| Alkene | =C-H stretch | ~3080 (medium) | Strong |

| Alkene | C=C stretch | ~1640 (medium) | Strong |

| Aromatic Ring | C-H stretch | ~3030 (variable) | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 (medium-weak) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of ultraviolet and visible light. The parts of a molecule that absorb light in this region are known as chromophores. slideshare.netyoutube.comyoutube.com For this compound, the primary chromophore is the bromophenyl group.

The benzene ring itself exhibits characteristic π → π* transitions. These transitions typically result in a strong absorption band (the E2-band) around 204 nm and a weaker, structured band (the B-band) around 254 nm. The presence of substituents on the benzene ring can shift the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption maxima (λmax). slideshare.net The bromine atom, an auxochrome, with its non-bonding electrons, can interact with the π-system of the ring, typically causing a slight red shift (bathochromic shift) of the B-band to around 260-270 nm.

The isolated C=C double bond of the pent-4-enoic acid chain is also a chromophore, but its π → π* transition occurs at a much shorter wavelength, typically below 200 nm, which is often outside the range of standard UV-Vis spectrophotometers. The carbonyl group of the carboxylic acid has a weak n → π* transition around 280-300 nm, but this is often obscured by the much stronger absorptions of the aromatic ring. youtube.com

Because the phenyl ring and the terminal alkene are not in conjugation, their electronic systems are largely independent. Therefore, the UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the bromophenyl chromophore.

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Notes |

|---|---|---|---|

| Bromophenyl | π → π* (B-band) | ~260-270 | Main absorption band, fine structure may be visible. |

| Bromophenyl | π → π* (E2-band) | ~210 | Stronger absorption, near the lower limit of many instruments. |

| Alkene (C=C) | π → π* | < 200 | Not typically observed on standard equipment. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating the components of a mixture and assessing the purity of a compound. Various chromatographic methods are applicable to this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for aromatic carboxylic acids. nih.govtandfonline.com

In a typical RP-HPLC setup, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase. For acidic compounds, the mobile phase is often buffered to an acidic pH (e.g., pH 2.5-4) using additives like trifluoroacetic acid (TFA) or phosphoric acid. nih.gov This suppresses the ionization of the carboxylic acid group, leading to better retention on the non-polar column and improved peak shape. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components. tandfonline.com Detection is typically achieved using a UV detector set at a wavelength where the bromophenyl chromophore absorbs strongly (e.g., 254 nm or 265 nm).

Table 3: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA |

| Elution Mode | Gradient (e.g., 5% B to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at ~265 nm |

Chiral HPLC for Enantiomeric Excess Determination

The α-carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard HPLC. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is required to resolve the enantiomeric pair.

The separation of chiral arylpropionic acid derivatives is a well-established field. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for this class of compounds. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The mobile phase in chiral HPLC is often a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like ethanol (B145695) or isopropanol (B130326) (normal-phase mode). nih.gov Small amounts of an acidic modifier (like TFA or acetic acid) are typically added to the mobile phase to improve peak shape and resolution for acidic analytes. The choice of alcohol modifier and its concentration can significantly impact the separation and even reverse the elution order of the enantiomers. nih.gov

Table 4: Representative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Controlled (e.g., 25 °C) |

Gas Chromatography (GC)

Direct analysis of free carboxylic acids by gas chromatography can be challenging due to their high polarity and low volatility, which can cause poor peak shapes (tailing) and thermal decomposition in the hot injector port. colostate.edu To overcome these issues, carboxylic acids are typically converted into more volatile and less polar derivatives prior to GC analysis. research-solution.comsigmaaldrich.com

The most common derivatization method is esterification, converting the carboxylic acid into its corresponding methyl or ethyl ester. gcms.cz This can be achieved using reagents like diazomethane, or an alcohol (methanol, ethanol) in the presence of an acid catalyst (e.g., BF₃, HCl). research-solution.com Another popular method is silylation, which replaces the acidic proton with a silyl group, such as a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comlmaleidykla.lt

Once derivatized, the compound can be analyzed on a standard non-polar or mid-polar capillary GC column (e.g., DB-5, HP-5ms) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification.

Table 5: Typical GC Analysis Approach

| Step | Description |

|---|---|

| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA) or an alkylating agent (e.g., Methanolic HCl) to form a volatile ester or silyl-ester. gcms.czlmaleidykla.lt |

| 2. GC Separation | Column: Capillary column (e.g., 30 m x 0.25 mm, DB-5). Carrier Gas: Helium or Hydrogen. Temperature Program: Ramped from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C). |

| 3. Detection | Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for structural confirmation. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.